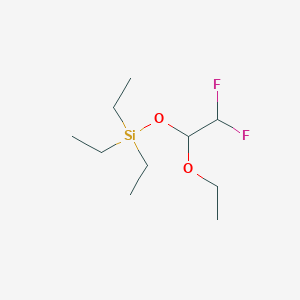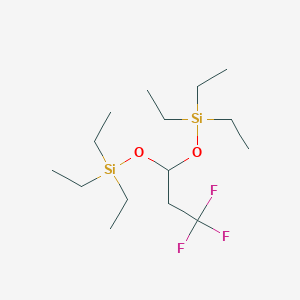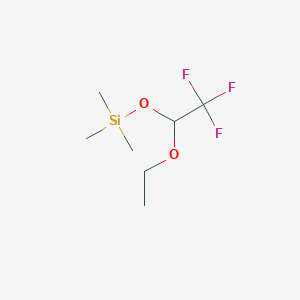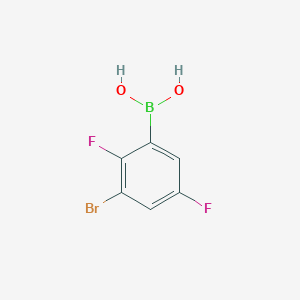
(1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane is a fluorinated organosilicon compound. It is characterized by the presence of both ethoxy and pentafluoropropoxy groups attached to a triethylsilane backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane typically involves the reaction of 2,2,3,3,3-pentafluoro-1-propanol with triethylsilane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The purification of the product is typically achieved through distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The ethoxy and pentafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
(1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane involves its interaction with various molecular targets. The fluorinated groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. These interactions are crucial for its applications in modifying surfaces and biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A precursor used in the synthesis of (1-Ethoxy-2,2,3,3,3-pentafluoropropoxy)triethylsilane.
Triethylsilane: Another precursor that provides the silane backbone.
Fluorinated Silanes: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the combination of ethoxy and pentafluoropropoxy groups attached to a triethylsilane backbone. This unique structure imparts distinct chemical properties, such as high stability, reactivity, and lipophilicity, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
(1-ethoxy-2,2,3,3,3-pentafluoropropoxy)-triethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F5O2Si/c1-5-17-9(10(12,13)11(14,15)16)18-19(6-2,7-3)8-4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHDRBNXFHCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(F)(F)F)(F)F)O[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F5O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)

![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)



![6-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8064982.png)






